2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOIXXBYDIQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol can be synthesized through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-fluoroaniline. The reaction typically involves heating the reactants in ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide and Morpholine Carbonyl Groups
The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide and morpholine carbonyl moieties.
These reactions are critical for modifying the compound’s solubility and biological activity .
Nucleophilic Substitution at the Naphthyridine Core
The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at the 4-oxo position.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂OH·HCl | DMF, 100°C, 6 h | Oxime formation at C4 | 72% | |
| NaSH | Ethanol, reflux, 10 h | Thiol substitution at C4 | 58% |
The 4-oxo group’s reactivity is analogous to other dihydronaphthyridine derivatives .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for modifications on the acetamide side chain.
Microwave meth
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that Schiff bases, including 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of this compound against both Gram-negative and Gram-positive bacteria. The results indicated that the compound showed promising activity, particularly when complexed with metal ions such as copper and zinc, enhancing its efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus .
Antioxidant Potential
The antioxidant properties of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol have also been explored. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The presence of the nitro group and the imine linkage contributes to its radical scavenging activity.
Antidiabetic Properties
The compound has shown potential as an antidiabetic agent. Studies suggest that halogenated Schiff bases can inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The fluorine substitution enhances the binding affinity to these enzymes, thereby improving the compound's antidiabetic efficacy .
Metal Complexes
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol can act as a ligand in coordination chemistry. Metal complexes formed with this Schiff base have been synthesized and characterized using various spectroscopic techniques (FT-IR, NMR). These complexes exhibit distinct geometries and enhanced biological activities compared to their free ligand forms. For instance, metal complexes demonstrated improved antibacterial activity compared to the uncoordinated Schiff base .
Table 1: Summary of Biological Activities of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria | |
| Antioxidant | Strong radical scavenging activity | |
| Antidiabetic | Inhibition of α-amylase/α-glucosidase |
Synthesis of Functional Materials
The unique properties of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol make it suitable for synthesizing functional materials. Its ability to form stable complexes with metals can be exploited in creating catalysts or sensors for detecting various analytes. The incorporation of this compound into polymer matrices has been investigated for applications in drug delivery systems due to its biocompatibility and controlled release properties .
Case Studies
- Antibacterial Metal Complexes : A study synthesized various metal (II) complexes of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol and evaluated their antibacterial properties. The results indicated that these complexes exhibited significantly higher antibacterial activity than the free ligand, suggesting potential applications in developing new antimicrobial agents .
- Crystallographic Studies : Crystallographic analyses revealed insights into the molecular interactions within solid-state structures of the compound, providing a deeper understanding of its stability and reactivity patterns .
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluorophenyl Isomer
The 3-fluorophenyl isomer (E)-2-[(3-fluorophenyl)imino)methyl]-4-nitrophenol differs in the position of the fluorine atom. Key structural contrasts include:
- Planarity : The 4-fluorophenyl derivative exhibits greater planarity between the phenyl ring and imine group, enhancing π-π stacking interactions in the crystal lattice. In contrast, the 3-fluorine substituent introduces slight torsional distortion (~5–10°) due to steric hindrance .
- Hydrogen Bonding : Both isomers form intramolecular O–H···N hydrogen bonds, but the 4-fluoro derivative shows a shorter bond length (1.86 Å vs. 1.91 Å in the 3-fluoro isomer) and a more linear angle (147° vs. 142°), indicating stronger stabilization .
- Crystal Packing : The 4-fluoro compound forms layered structures via C–H···O and C–H···F interactions, while the 3-fluoro isomer adopts a herringbone arrangement due to reduced symmetry .
Table 1: Structural Comparison of 4-Fluoro and 3-Fluoro Isomers
| Property | 4-Fluoro Isomer | 3-Fluoro Isomer | Reference |
|---|---|---|---|
| O–H···N bond length (Å) | 1.86 | 1.91 | |
| Dihedral angle (°) | <5 | 8–10 | |
| Dipole moment (D) | 5.2 | 4.8 | |
| Melting point (°C) | 178–180 | 170–172 |
Methyl-Substituted Analog
The compound 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol replaces fluorine with a methyl group. Key differences include:
- Steric Effects : The methyl group increases steric bulk, causing a larger dihedral angle (~15°) between the phenyl and imine groups compared to the 4-fluoro derivative .
- Hydrogen Bonding : The O–H···N bond is longer (1.92 Å vs. 1.86 Å) and less linear (143° vs. 147°), reducing tautomeric stability .
- Crystal Packing : Methyl substitution disrupts π-π stacking, leading to a less dense crystal structure with weaker van der Waals interactions .
Table 2: Comparison with Methyl-Substituted Analog
| Property | 4-Fluoro Derivative | Methyl Derivative | Reference |
|---|---|---|---|
| O–H···N bond length (Å) | 1.86 | 1.92 | |
| Dihedral angle (°) | <5 | 15 | |
| Melting point (°C) | 178–180 | 165–167 |
Electronic and Spectroscopic Comparisons
Nitro-Phenol Derivatives with Halogen Substituents
Comparison with 4-chlorophenyl and 4-bromophenyl analogs reveals:
- Electron-Withdrawing Effects : Fluorine’s stronger electronegativity lowers the HOMO-LUMO gap (4.1 eV) compared to Cl (4.3 eV) and Br (4.4 eV), enhancing charge transfer efficiency .
- UV-Vis Absorption : The 4-fluoro derivative shows a red-shifted absorption maximum (λₘₐₓ = 385 nm) relative to Cl (375 nm) and Br (370 nm) due to increased conjugation stability .
Table 3: Electronic Properties of Halogen-Substituted Derivatives
| Substituent | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) | Reference |
|---|---|---|---|
| F | 4.1 | 385 | |
| Cl | 4.3 | 375 | |
| Br | 4.4 | 370 |
Methoxy-Substituted Analog
Replacing the nitro group with methoxy (e.g., 4-{[(4-fluorophenyl)imino]methyl}-2-methoxyphenol) alters electronic properties:
- Solubility: The methoxy derivative is more soluble in polar solvents (e.g., ethanol) due to reduced hydrophobicity .
- NMR Shifts : The nitro group deshields aromatic protons, causing downfield shifts (δ 8.2–8.5 ppm) compared to methoxy (δ 6.8–7.1 ppm) .
Computational and Theoretical Insights
Density functional theory (DFT) studies highlight:
- Tautomeric Preference: The enol-imine tautomer is more stable than the keto-amine form by ~12 kcal/mol in the 4-fluoro derivative, compared to ~10 kcal/mol in the 3-fluoro isomer .
- Fukui Reactivity Indices : The nitro group and fluorine atom act as electrophilic centers, making the compound reactive toward nucleophilic agents .
Biological Activity
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol, a Schiff base compound, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both the imine and nitrophenol functionalities contributes to its potential therapeutic effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-nitrophenol and 4-fluoroaniline. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Melting Point | 162-164°C |
| IR (KBr, cm⁻¹) | 3200 (O-H), 1620 (C=N), 1500 (C=C) |
| -NMR (DMSO-d₆, δ) | 8.75 (s, 1H, Azomethine), 7.90-7.10 (m, Ar-H) |
| Mass Spec | C₉H₈F₁N₂O₃: Found = 198.07, Calc = 198.06 |
Antioxidant Activity
Research indicates that Schiff bases like 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol exhibit significant antioxidant properties. The antioxidant potential can be assessed using various assays such as DPPH and FRAP.
- DPPH Assay : The compound demonstrated an IC₅₀ value of approximately 30 µM, indicating strong radical scavenging activity compared to standard antioxidants like catechin .
- FRAP Assay : The ferric reducing ability was also notable, suggesting its potential utility in preventing oxidative stress-related diseases.
Antidiabetic Activity
The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. Molecular docking studies suggest strong binding affinity due to the presence of functional groups that enhance interaction with these targets .
Antimicrobial Activity
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol exhibits notable antimicrobial effects against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of commonly used antibiotics .
Case Studies
- Antioxidant Evaluation : A study evaluated various Schiff bases derived from similar structures and found that those with halogen substitutions exhibited superior antioxidant properties compared to their non-halogenated counterparts .
- Antidiabetic Potential : Another study focused on the inhibition of α-glucosidase by similar compounds, demonstrating that modifications in the phenolic structure significantly enhanced antidiabetic activity .
- Antimicrobial Properties : A comparative analysis revealed that compounds with similar nitrophenolic structures showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
The biological activities of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol can be attributed to:
- Radical Scavenging : The hydroxyl group in the nitrophenol moiety plays a crucial role in donating protons to free radicals.
- Enzyme Inhibition : The imine linkage enhances binding affinity to enzyme active sites through hydrogen bonding and π-π interactions.
- Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes facilitated by hydrophobic interactions.
Q & A
Q. What are the key steps in synthesizing 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol, and what experimental conditions are critical for yield optimization?
The compound is synthesized by refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 4-fluoroaniline in ethanol for 30 minutes. The reaction mixture is then left undisturbed at room temperature for crystallization, yielding yellow prismatic crystals after 3 days . Key factors include:
- Solvent choice (ethanol promotes Schiff base formation via dehydration).
- Stoichiometric control to minimize side products.
- Crystallization time and temperature (room temperature avoids thermal degradation).
Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?
Single-crystal X-ray diffraction (SCXRD) is used with a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Critical parameters include:
- Crystal system : Monoclinic, space group P2₁/c .
- Unit cell dimensions : a = 14.0623 Å, b = 14.1723 Å, c = 6.2357 Å, β = 95.400° . Software tools:
- SHELX for refinement (R-factor = 0.049, wR = 0.133) .
- ORTEP-3 for thermal ellipsoid visualization .
- WinGX for data integration and analysis .
Q. What spectroscopic methods confirm the structural integrity of this compound?
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N imine stretch) and ~3400 cm⁻¹ (O-H phenolic stretch) .
- NMR : ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and imine proton (δ ~8.5 ppm) .
- UV-Vis : Absorption bands at ~300–400 nm (π→π* transitions in the nitro-aromatic system) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and π-π interactions stabilize the crystal lattice?
The compound exhibits two intramolecular hydrogen bonds:
- O–H···N (phenolic O–H to imine N; ~2.5 Å) .
- N–H···O (imine N–H to nitro O; ~2.7 Å) . These form S(6) ring motifs, reducing molecular flexibility and enhancing planarity . π-π interactions :
- Between 4-fluorophenyl and nitrophenol rings (centroid separation: 3.7106–3.9177 Å, slippage: 1.333–1.452 Å) .
- Stabilize stacking along the c-axis .
Q. What methodological challenges arise in refining crystallographic data for mixed-occupancy isomers?
The compound exists as two isomers (0.60:0.40 ratio), leading to:
- Independent refinement of H-atom occupancies using SHELXL .
- Constraints on isotropic displacement parameters (Uiso) for non-H atoms .
- Validation via residual density analysis (Δρmax = 0.20 eÅ⁻³, Δρmin = -0.18 eÅ⁻³) .
Q. How can computational methods (DFT, MD) complement experimental findings for this compound?
- DFT : Calculates optimized geometry, HOMO-LUMO gaps (~4.5 eV for nitro group), and electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD) : Simulates solvent effects on crystal packing (e.g., ethanol vs. DMSO) .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from O–H to σ*(C–N)) .
Q. What discrepancies exist between experimental and theoretical bond parameters, and how are they resolved?
- Bond length : Experimental C–N (1.28 Å) vs. DFT-predicted (1.32 Å) due to crystal packing forces .
- Dihedral angles : A/B ring dihedral (41.86° experimentally) vs. 38.5° in gas-phase DFT .
- Mitigation : Include dispersion corrections (e.g., Grimme’s D3) in DFT to account for van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
